(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol (2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol
Brand Name: Vulcanchem
CAS No.: 135378-08-4
VCID: VC0162026
InChI: InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+/t20-/m1/s1
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
Molecular Formula: C21H40O4
Molecular Weight: 356.5 g/mol

(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol

CAS No.: 135378-08-4

Reference Standards

VCID: VC0162026

Molecular Formula: C21H40O4

Molecular Weight: 356.5 g/mol

(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol - 135378-08-4

CAS No. 135378-08-4
Product Name (2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol
Molecular Formula C21H40O4
Molecular Weight 356.5 g/mol
IUPAC Name [(2R)-2,3-dihydroxypropyl] (E)-octadec-9-enoate
Standard InChI InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+/t20-/m1/s1
Standard InChIKey RZRNAYUHWVFMIP-SQUSKLHYSA-N
Isomeric SMILES CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H](CO)O
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
Appearance Powder
PubChem Compound 25021708
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator